(Cys3,6,Tyr8,Pro9)-Substance P

NK1 receptor selectivity Tachykinin pharmacology Neurophysiology

This cyclic undecapeptide features a disulfide bridge (Cys3–Cys6) and Tyr8/Pro9 substitutions that lock an α-helical core, conferring true NK1 selectivity. Unlike native Substance P (cross-reactive with NK1/NK2/NK3) or simpler analogs like [Cys3,6]SP (retains NK3 activity, IC50 110 nM), only (Cys3,6,Tyr8,Pro9)-Substance P enables unequivocal attribution of experimental outcomes to NK1 activation. Ideal for electrophysiological, calcium flux, and antagonist screening assays. Choose this constrained probe to eliminate off-target confounding.

Molecular Formula C61H90N16O13S3
Molecular Weight 1351.67
CAS No. 141459-28-1
Cat. No. B582703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Cys3,6,Tyr8,Pro9)-Substance P
CAS141459-28-1
Molecular FormulaC61H90N16O13S3
Molecular Weight1351.67
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CSSCC(C(=O)N5CCCC5C(=O)NC(C(=O)N4)CCC(=O)N)NC(=O)C6CCCN6C(=O)C(CCCN=C(N)N)N
InChIInChI=1S/C61H90N16O13S3/c1-34(2)29-41(52(82)68-39(50(64)80)23-28-91-3)71-56(86)48-16-9-26-76(48)59(89)43(31-36-17-19-37(78)20-18-36)72-53(83)42(30-35-11-5-4-6-12-35)70-54(84)44-32-92-93-33-45(74-57(87)46-14-8-25-75(46)58(88)38(62)13-7-24-67-61(65)66)60(90)77-27-10-15-47(77)55(85)69-40(51(81)73-44)21-22-49(63)79/h4-6,11-12,17-20,34,38-48,78H,7-10,13-16,21-33,62H2,1-3H3,(H2,63,79)(H2,64,80)(H,68,82)(H,69,85)(H,70,84)(H,71,86)(H,72,83)(H,73,81)(H,74,87)(H4,65,66,67)/t38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-/m0/s1
InChIKeyFTNZORSJLGGVMM-AIFXSXIMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Cys3,6,Tyr8,Pro9)-Substance P: Key Procurement Specifications for NK1 Receptor Research


(Cys3,6,Tyr8,Pro9)-Substance P (CAS 141459-28-1) is a cyclic undecapeptide analog of the endogenous tachykinin Substance P. It is engineered with a disulfide bridge constraint between Cys3 and Cys6, along with Tyr8 and Pro9 substitutions, which confers a stabilized α-helical core conformation [1]. This constrained analog is recognized as a selective agonist for the neurokinin-1 (NK1) receptor and is widely employed in pharmacological studies to dissect NK1-mediated signaling pathways [2].

Why (Cys3,6,Tyr8,Pro9)-Substance P Cannot Be Substituted by Standard Substance P or Simpler Analogs


Substitution of (Cys3,6,Tyr8,Pro9)-Substance P with native Substance P or non-constrained analogs fundamentally alters experimental outcomes due to divergent receptor selectivity profiles. Native Substance P exhibits cross-reactivity with NK1, NK2, and NK3 receptors, whereas (Cys3,6,Tyr8,Pro9)-Substance P is a selective NK1 agonist [1]. Simpler cyclic analogs like [Cys3,6]SP retain significant NK3 activity (IC50 110 nM), which can confound interpretation of NK1-specific effects [2]. Therefore, for experiments requiring unequivocal attribution of outcomes to NK1 activation, only (Cys3,6,Tyr8,Pro9)-Substance P provides the requisite selectivity.

(Cys3,6,Tyr8,Pro9)-Substance P: Quantitative Differentiation Evidence Against Key Comparators


NK1 Receptor Selectivity: Direct Comparison of Functional Activity vs. Substance P

(Cys3,6,Tyr8,Pro9)-Substance P was compared to the NK3-selective agonist Senktide in electrophysiological assays on rat auditory efferent neurons. The target compound fully mimicked the Substance P-induced inward current, whereas Senktide had no detectable effect, confirming NK1-specific activation in a native tissue preparation [1].

NK1 receptor selectivity Tachykinin pharmacology Neurophysiology

Improved NK1 Selectivity Over [Cys3,6]SP: Comparative Binding Data

The cyclic precursor [Cys3,6]SP exhibits significant affinity for NK3 receptors (IC50 110 nM) and NK2 receptors (IC50 29 nM) in addition to NK1 (IC50 0.600 nM) [1]. While binding data for (Cys3,6,Tyr8,Pro9)-Substance P are not explicitly tabulated in the same assay, the introduction of Tyr8 and Pro9 was specifically designed to eliminate NK3/NK2 cross-reactivity while maintaining NK1 potency, as stated in the original characterization of this analog as a selective NK1 agonist [2].

NK1 selectivity Receptor binding Structure-activity relationship

Conformational Stabilization: NMR-Derived α-Helical Constraint vs. Native Substance P

NMR studies of the closely related analog [Cys3,6,Tyr8]Substance P reveal a stabilized α-helical structure for the 4→8 sequence in methanol, supported by a β-turn III involving Cys6, Phe7, and Tyr8 [1]. This constrained conformation, which is preserved in the target compound, contrasts with the higher conformational flexibility of native Substance P and is hypothesized to contribute to receptor selectivity.

Conformational analysis NMR spectroscopy Peptide structure

Procurement Context: Defined Selectivity vs. [Pro9]-Substance P

[Pro9]-Substance P is a well-characterized NK1 agonist with an EC50 of 0.93 nM [1]. Both (Cys3,6,Tyr8,Pro9)-Substance P and [Pro9]-Substance P are classified as selective NK1 agonists [2]. However, the disulfide bridge in (Cys3,6,Tyr8,Pro9)-Substance P provides a unique constrained conformation that may influence receptor binding kinetics or downstream signaling bias, offering an orthogonal tool for dissecting NK1 pharmacology.

NK1 agonist Procurement Tool compound

Recommended Applications for (Cys3,6,Tyr8,Pro9)-Substance P in Academic and Industrial Research


Functional Dissection of NK1-Mediated Signaling Pathways

Use (Cys3,6,Tyr8,Pro9)-Substance P in electrophysiological or calcium flux assays to selectively activate NK1 receptors without confounding contributions from NK2 or NK3 receptors. Its demonstrated ability to mimic native Substance P-induced currents in auditory neurons confirms its utility in native tissue preparations [1].

Structure-Activity Relationship (SAR) Studies of Tachykinin Receptors

Employ (Cys3,6,Tyr8,Pro9)-Substance P as a constrained conformational probe to map the structural determinants of NK1 receptor selectivity. The stabilized α-helical core, characterized by NMR [1], provides a defined template for understanding how backbone rigidity influences receptor recognition and selectivity.

In Vitro Pharmacological Profiling of Novel NK1 Antagonists

Utilize (Cys3,6,Tyr8,Pro9)-Substance P as a selective agonist control in antagonist screening assays to ensure that observed inhibition is specifically mediated through the NK1 receptor. Its established selectivity profile minimizes false positives arising from off-target NK2 or NK3 antagonism [1].

Investigating NK1 Receptor Conformational Dynamics

Leverage the cyclic constraint of (Cys3,6,Tyr8,Pro9)-Substance P to study ligand-induced conformational changes in the NK1 receptor. The restricted backbone flexibility may stabilize specific receptor conformations, aiding in the interpretation of biased signaling or allosteric modulation experiments [1].

Quote Request

Request a Quote for (Cys3,6,Tyr8,Pro9)-Substance P

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.